4-Pyridin-4-yl-thiazol-2-ylamine
Overview
Description
4-Pyridin-4-yl-thiazol-2-ylamine is a compound with the molecular weight of 178.24 . It is also known by its IUPAC name 4-(pyridin-2-yl)-1H-1lambda3-thiazol-2-amine .
Synthesis Analysis
The compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .Molecular Structure Analysis
The molecular structure of this compound was analyzed using quantum chemistry calculations . The relationship between the inhibition efficiency and molecular structure of the inhibitor was studied .Chemical Reactions Analysis
The compound acts as an effective corrosion inhibitor for mild steel in an acid medium . The maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .Physical and Chemical Properties Analysis
The compound has a molecular weight of 178.24 . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Anticancer Agent Development
Pyridine-thiazole hybrid molecules, including derivatives of 4-pyridin-4-yl-thiazol-2-ylamine, have shown promising results as potential anticancer agents. For instance, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules that demonstrated significant antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents. The study emphasized the compounds' selectivity for cancer cells over normal cells, indicating a potential mechanism of action related to genetic instability in tumor cells (Ivasechko et al., 2022).
Metal Complexes with Antitumor Activity
The creation of metal complexes using pyridine thiazole derivatives has also been explored for antitumor applications. Zou et al. (2020) synthesized two zinc(II) complexes with pyridine thiazole derivatives, which displayed notable antimicrobial and antitumor activities. These studies indicated that the metal complexes were more active than the free ligands, with specificity for certain bacteria or cancer cell lines (Zou et al., 2020).
Biological Activity of Pyridine Thiazole Compounds
Further, Li et al. (2013) investigated copper complexes with pyridine thiazole derivatives, revealing their nuclease and anticancer activities. These compounds exhibited DNA cleavage ability and marked changes in nuclear morphology in cancer cells, suggesting a significant role in anticancer mechanisms (Li et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4-Pyridin-4-yl-thiazol-2-ylamine, also known as 4-(pyridin-4-yl)thiazol-2-amine, is mild steel . It acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions .
Mode of Action
This compound interacts with its target, mild steel, by adhering to the metal surface. This adherence is facilitated by both physisorption and chemisorption . The compound acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions in the corrosion process .
Biochemical Pathways
The compound’s action involves the Langmuir adsorption isotherm, indicating that it forms a single-layer adsorption on the steel surface . The standard adsorption free energy (ΔG^0_ads) of the adsorption process was calculated as -36.33 kJ mol^−1 , suggesting that the adsorption of the compound on the steel surface is spontaneous .
Result of Action
The compound’s action results in a significant reduction in mild steel corrosion. Experimental results showed that the compound is an effective corrosion inhibitor for mild steel in an acid medium, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound was evaluated in a 1 M HCl solution . .
Future Directions
Biochemical Analysis
Biochemical Properties
4-Pyridin-4-yl-thiazol-2-ylamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
4-pyridin-4-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSJGENRTWNHPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358992 | |
Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30235-28-0 | |
Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(pyridin-4-yl)thiazol-2-amine interact with mild steel to inhibit corrosion?
A1: 4-(pyridin-4-yl)thiazol-2-amine (PTA) functions as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process [, ]. The molecule adsorbs onto the mild steel surface, forming a protective layer that hinders the interaction between the corrosive solution (HCl in this case) and the metal surface. This adsorption occurs through both physical (physisorption) and chemical (chemisorption) interactions. The specific functional groups within PTA, such as the nitrogen atoms in the pyridine and thiazole rings, along with the amine group, likely play a crucial role in this adsorption process.
Q2: What is the evidence for the formation of a protective layer on the mild steel surface?
A2: The research utilized several surface analysis techniques to confirm the presence of a protective layer after treatment with PTA [, ]. Scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) provided visual evidence of the layer and its elemental composition. Additionally, UV-Vis spectroscopy confirmed the interaction between PTA and the metal surface, suggesting the formation of a complex that contributes to the protective barrier.
Q3: Has the relationship between the molecular structure of PTA and its inhibition efficiency been investigated?
A3: Yes, the researchers employed quantum chemical calculations to explore the link between PTA's molecular structure and its ability to inhibit corrosion [, ]. These calculations can provide insights into the electronic properties of the molecule, such as electron density distribution and orbital energies, which are crucial for understanding its interaction with the metal surface.
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